An In-depth Technical Guide to 6-(Fmoc-amino)-1-hexanol: Properties, Protocols, and Applications
An In-depth Technical Guide to 6-(Fmoc-amino)-1-hexanol: Properties, Protocols, and Applications
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and core applications of 6-(Fmoc-amino)-1-hexanol. A versatile bifunctional molecule, it serves as a crucial building block and linker in peptide synthesis, drug development, and bioconjugation.
Core Chemical and Physical Properties
6-(Fmoc-amino)-1-hexanol is a white to off-white solid compound at room temperature.[1][2] Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group on a six-carbon aliphatic chain, terminating in a primary hydroxyl group. This configuration makes it an invaluable tool for the selective protection of amines and for introducing a flexible spacer arm in molecular constructs.[1][3]
Table 1: Summary of Quantitative Data for 6-(Fmoc-amino)-1-hexanol
| Property | Value | Reference(s) |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-(6-hydroxyhexyl)carbamate | [4] |
| CAS Number | 127903-20-2 | [1][3] |
| Molecular Formula | C₂₁H₂₅NO₃ | [1][4] |
| Molecular Weight | 339.43 g/mol | [1][3] |
| Appearance | White to off-white powder/solid | [1][2] |
| Melting Point | 119 - 137 °C | [1][2] |
| Boiling Point | 539.2 °C at 760 mmHg | |
| Density | 1.151 g/cm³ | |
| Purity | ≥95% - ≥98% | [3][5] |
| Storage Temperature | 0 - 8 °C | [1][2] |
Core Applications in Research and Development
The unique structure of 6-(Fmoc-amino)-1-hexanol underpins its utility across several scientific domains:
-
Peptide Synthesis: The compound is widely used as a building block in solid-phase peptide synthesis (SPPS).[1] The Fmoc group provides robust, base-labile protection for the primary amine, allowing for sequential and controlled elongation of peptide chains.[1][6] Its use streamlines the synthesis process, helps reduce side reactions, and can enhance the overall yield of the desired peptide.[1]
-
Linker and Spacer Technology: It functions as a reagent for introducing a spacer arm into molecules.[3] The six-carbon chain provides a flexible and hydrophilic spacer that can reduce steric hindrance between conjugated biomolecules, thereby helping to preserve their biological activity.[7]
-
Drug Development and Delivery: In medicinal chemistry, it is used in the design of drug candidates.[1] The hydrophobic hexanol chain can be leveraged to improve the solubility and stability of therapeutic agents, which is a critical factor for bioavailability.[1]
-
Bioconjugation and Biomaterials: The molecule is valuable for bioconjugation, where it facilitates the attachment of biomolecules to surfaces or other molecules.[1][7] This is essential for creating functional diagnostic and therapeutic agents. Its derivatives can also be used to modify polymers, improving their properties for applications in material science.[1]
Key Experimental Protocols and Workflows
The utility of 6-(Fmoc-amino)-1-hexanol is defined by the chemical reactions it enables, primarily the cleavage of the Fmoc group and its subsequent use in coupling reactions.
The removal of the Fmoc protecting group is a fundamental step in SPPS.[6] This reaction proceeds via a base-induced β-elimination mechanism.[8][9] A weak base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorene ring, leading to the release of dibenzofulvene and the free amine.[9][10] The excess amine in the cleavage solution acts as a scavenger for the dibenzofulvene byproduct.[9]
Methodology:
-
Reagent Preparation: Prepare a 20-50% solution of piperidine in a polar aprotic solvent, most commonly N,N-dimethylformamide (DMF).[9][10]
-
Reaction: Treat the Fmoc-protected substrate (e.g., bound to a solid-phase resin) with the piperidine/DMF solution.
-
Incubation: Allow the reaction to proceed for 10-20 minutes at room temperature.[9][10]
-
Washing: Thoroughly wash the substrate with DMF to remove the cleaved Fmoc-piperidine adduct and excess reagents, yielding the deprotected amine ready for the next reaction step.[11]
Fmoc-based SPPS is the dominant method for creating synthetic peptides.[6][12] It involves a cyclical process of deprotection, washing, coupling, and further washing to sequentially add amino acids to a growing chain immobilized on a solid resin support.[11][13]
Methodology (Single Coupling Cycle):
-
Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide) with the first amino acid already attached and its N-terminal Fmoc group intact. Swell the resin in DMF.[11][13]
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid using the protocol described in section 3.1.
-
Activation and Coupling: Activate the carboxyl group of the next incoming Fmoc-protected amino acid (such as the related 6-(Fmoc-amino)hexanoic acid) using a coupling agent (e.g., HBTU, HATU, or DIC).[13] Add the activated amino acid solution to the resin to form a new peptide bond. Allow the reaction to proceed for at least 4 hours.[11]
-
Washing: Wash the resin extensively with DMF to remove unreacted reagents and byproducts.[11] The cycle can now be repeated to add the next amino acid in the sequence.
The structure of 6-(Fmoc-amino)-1-hexanol contains two distinct functional groups: a protected primary amine and a primary hydroxyl group. After deprotection of the amine, the resulting 6-amino-1-hexanol serves as a versatile bifunctional linker, enabling conjugation through either its amine or hydroxyl terminus.[7]
-
Amine Terminus: The primary amine is nucleophilic and can readily react with activated esters (e.g., NHS esters) to form stable amide bonds.[14] It can also react with isothiocyanates to form thiourea linkages or participate in reductive amination.[14]
-
Hydroxyl Terminus: The primary hydroxyl group can be activated or reacted with activated carboxylic acids to form ester bonds, or converted to other functional groups for further conjugation.
Safety and Handling
While a specific safety data sheet for 6-(Fmoc-amino)-1-hexanol is not detailed in the provided results, data for the closely related compound, 6-(Fmoc-amino)hexanoic acid, indicates that it may cause skin, eye, and respiratory irritation.[15][16] Standard laboratory safety precautions should be followed when handling 6-(Fmoc-amino)-1-hexanol.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid breathing dust. Use in a well-ventilated area or under a fume hood.[15][17] Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry place, typically between 0-8 °C.[1][2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-(FMOC-AMINO)-1-HEXANOL CAS#: 127903-20-2 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 6-(Fmoc-amino)-1-hexanol | C21H25NO3 | CID 2736486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-(Fmoc-amino)-1-hexanol | CymitQuimica [cymitquimica.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. benchchem.com [benchchem.com]
- 15. Fmoc-6-Aminohexanoic Acid | CAS#:88574-06-5 | Chemsrc [chemsrc.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
